

A Comparative Crystallographic Analysis of 2-Bromobenzaldoxime and Its Analogs

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Compound of Interest

Compound Name: 2-Bromobenzaldoxime

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This guide provides a comparative analysis of the X-ray crystallographic data of (E)-2-**Bromobenzaldoxime** and its derivatives. The information is intended for researchers, scientists, and drug development professionals working with these and related molecular structures. The guide summarizes key crystallographic parameters in a clear, tabular format, details the experimental protocols for structure determination, and presents a visual workflow for a typical crystallographic analysis.

Performance Comparison of Benzaldoxime Derivatives

The following table summarizes the key crystallographic data for (E)-2-**Bromobenzaldoxime** and provides a comparison with a chloro- analog, (E)-2-Chlorobenzaldehyde oxime. This comparison highlights the influence of the halogen substituent on the crystal packing and unit cell dimensions.

Parameter	(E)-2-Bromobenzaldoxime[1][2]	(E)-2-Chlorobenzaldehyde oxime[3]
Formula	C ₇ H ₆ BrNO	C ₇ H ₆ ClNO
Molecular Weight	200.04 g/mol	155.58 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	7.7403 (2)	7.613 (2)
b (Å)	4.0012 (1)	3.9620 (1)
c (Å)	23.2672 (5)	23.018 (5)
β (°)	98.810 (2)	97.91 (2)
Volume (Å ³)	712.09 (3)	688.1 (3)
Z	4	4
Temperature (K)	100	298
Radiation	Cu Kα	Mo Kα
R-factor	0.022	0.046

In the crystal structure of (E)-**2-Bromobenzaldoxime**, the non-hydrogen atoms are nearly coplanar.[1][2] The molecules form hydrogen-bonded dimers through O—H⋯N interactions.[1][2] This structural motif is a common feature in related benzaldoxime derivatives and plays a significant role in the overall crystal packing.

Experimental Protocols

The following section outlines a typical experimental protocol for the synthesis and X-ray crystallographic analysis of a benzaldoxime derivative, based on methodologies reported in the literature.

Synthesis of (E)-2-Bromobenzaldoxime

A common method for the synthesis of benzaldoxime derivatives involves the reaction of the corresponding benzaldehyde with hydroxylamine.^[4]^[5]

Materials:

- 2-Bromobenzaldehyde
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Ethanol
- Water

Procedure:

- Prepare a solution of sodium hydroxide in water.
- Prepare a solution of hydroxylamine hydrochloride in water.
- Mix the two solutions.
- Add a solution of 2-Bromobenzaldehyde in ethanol to the mixture.
- Stir the reaction mixture for several hours at a controlled temperature (e.g., 273 K).
- Allow the product to precipitate.
- Filter the precipitate and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement

The single-crystal X-ray diffraction data for (E)-**2-Bromobenzaldoxime** was collected using an Agilent SuperNova Dual diffractometer with an Atlas detector.^[1]^[2]

Data Collection Parameters:

- Radiation: Cu K α ($\lambda = 1.54184 \text{ \AA}$)[2]
- Temperature: 100 K[1][2]
- Scan Mode: ω scans[2]

Structure Solution and Refinement:

- The collected data is processed and corrected for absorption effects.[1]
- The structure is solved using direct methods with software such as SHELXS97.[1]
- The structure is refined by full-matrix least-squares on F^2 using software like SHELXL97.[1]
- Hydrogen atoms are typically located in difference Fourier maps and refined isotropically or placed in calculated positions.
- Molecular graphics are generated using programs like X-SEED.[1]

Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a small molecule like a **2-Bromobenzaldoxime** derivative.

Caption: Workflow for X-ray crystallographic analysis.

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